molecular formula C13H23NO4 B13387700 1-[(Tert-butoxy)carbonyl]-4-(propan-2-yl)pyrrolidine-3-carboxylic acid CAS No. 887344-16-3

1-[(Tert-butoxy)carbonyl]-4-(propan-2-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B13387700
CAS No.: 887344-16-3
M. Wt: 257.33 g/mol
InChI Key: RJUJMGVDZCVHQJ-UHFFFAOYSA-N
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Description

(3R,4R)-1-(tert-butoxycarbonyl)-4-isopropylpyrrolidine-3-carboxylic acid is a chiral compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-(tert-butoxycarbonyl)-4-isopropylpyrrolidine-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of (3R,4R)-1-(tert-butoxycarbonyl)-4-isopropylpyrrolidine-3-carboxylic acid may involve continuous flow processes to enhance efficiency and scalability.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3R,4R)-1-(tert-butoxycarbonyl)-4-isopropylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can be removed under acidic conditions, revealing an active amine that can participate in further chemical reactions. The isopropyl group provides steric hindrance, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the isopropyl group in (3R,4R)-1-(tert-butoxycarbonyl)-4-isopropylpyrrolidine-3-carboxylic acid provides unique steric and electronic properties that differentiate it from similar compounds.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-8(2)9-6-14(7-10(9)11(15)16)12(17)18-13(3,4)5/h8-10H,6-7H2,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUJMGVDZCVHQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CC1C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801160625
Record name 1-(1,1-Dimethylethyl) 4-(1-methylethyl)-1,3-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801160625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887344-16-3
Record name 1-(1,1-Dimethylethyl) 4-(1-methylethyl)-1,3-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887344-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 4-(1-methylethyl)-1,3-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801160625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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